molecular formula C13H17BN2O2 B2695405 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole CAS No. 1352796-63-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Cat. No.: B2695405
CAS No.: 1352796-63-4
M. Wt: 244.1
InChI Key: KXZFBGYHLMGGJF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS: 1021919-38-9) is a boron-containing heterocyclic compound characterized by a benzoimidazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in synthesizing conjugated organic materials for optoelectronics, such as organic light-emitting diodes (OLEDs) . Its molecular formula is C₁₇H₂₁BN₂O₂, with a molecular weight of 296.17 g/mol. The compound is typically stored under inert conditions to prevent hydrolysis of the boronate ester .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZFBGYHLMGGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl or heteroaryl carbon-carbon bonds. This reaction is widely utilized in drug discovery and materials science.

Typical Conditions

Reagents/ConditionsExample Values
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseNa₂CO₃, K₂CO₃, or CsF
SolventDME, THF, or DMF
Temperature80–100°C
Reaction Time12–24 hours
Yield Range70–90%

For example, coupling with 4-bromotoluene under these conditions produces 4-methylbiphenyl derivatives. The reaction’s efficiency depends on steric and electronic factors of the coupling partners.

Hydrolysis to Boronic Acid

The dioxaborolane moiety hydrolyzes under acidic or aqueous conditions to yield the corresponding boronic acid, which is reactive in subsequent transformations.

Hydrolysis Conditions

ParametersExample Values
Acid1M HCl or AcOH
SolventTHF/H₂O (3:1)
TemperatureRoom temperature
Reaction Time2–4 hours
Yield80–95%

The resulting boronic acid is prone to protodeboronation, requiring immediate use in further reactions .

Electrophilic Aromatic Substitution

The benzimidazole core participates in electrophilic substitution, though the boronic ester group directs reactivity.

Example Reactions

ReactionConditionsPosition Selectivity
NitrationHNO₃/H₂SO₄, 0–5°CMeta to boron group
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Para to boron group
SulfonationH₂SO₄/SO₃, 50°CMeta/para

Yields for these reactions range from 50–75%, with regioselectivity influenced by the electron-withdrawing boronic ester.

Oxidation Reactions

The boronic ester can undergo oxidation to form phenolic derivatives, though this pathway is less common.

Oxidation Conditions

ReagentsConditionsProduct
H₂O₂/NaOH0°C to rt, 6–12 hoursPhenol derivative
NaIO₄H₂O/THF, rtOxaborole

Yields for oxidation are moderate (40–60%), with competing side reactions such as over-oxidation observed.

Transmetalation Reactions

The compound participates in transmetalation with transition metals, forming intermediates for catalytic cycles.

Example Application

Metal SourceProductUse Case
Cu(I) saltsCu-benzimidazole complexClick chemistry
Rh catalystsRh-bound intermediateC–H activation

These reactions are critical in asymmetric catalysis and polymer synthesis.

Stability and Handling Considerations

The compound is stable under inert atmospheres but sensitive to moisture and oxygen. Storage at –20°C in sealed containers is recommended to prevent hydrolysis .

Key Stability Data

ParameterValue
Thermal StabilityStable up to 150°C
Hydrolytic SensitivityHigh (requires anhydrous conditions)
Light SensitivityModerate

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzimidazole derivatives are well-documented for their antimicrobial properties. Research has shown that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)-1H-benzo[d]imidazole exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria using the microdilution method. Compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties
The benzimidazole scaffold is recognized for its anticancer potential. Studies indicate that derivatives of benzimidazole can inhibit cancer cell proliferation. For example, compounds designed with similar structures have shown effectiveness against colorectal carcinoma cell lines (HCT116), outperforming traditional chemotherapeutics like 5-fluorouracil in potency . The mechanism often involves the inhibition of key enzymes involved in cancer metabolism.

Material Science

Covalent Organic Frameworks (COFs)
The compound has been utilized in the synthesis of covalent organic frameworks (COFs), which are materials with high surface areas and tunable porosity. These frameworks can be employed in gas storage and separation processes. A notable study demonstrated the preparation of crystalline COFs using derivatives of this compound as building blocks . The incorporation of dioxaborolane units enhances the stability and functionality of these materials.

Catalysis

Photocatalytic Reactions
The compound's unique boron-containing structure allows it to act as a photocatalyst in various chemical reactions. It has been explored for its ability to facilitate hydrogen evolution reactions under light irradiation. This application is particularly relevant in the context of sustainable energy solutions where efficient hydrogen production is critical .

Cross-Coupling Reactions
In synthetic organic chemistry, compounds like this compound are valuable as ligands in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Summary

Application AreaKey Findings
Medicinal ChemistrySignificant antibacterial and antifungal activity; anticancer efficacy against HCT116 cells .
Material ScienceSuccessful synthesis of COFs with enhanced stability and functionality .
CatalysisEffective photocatalyst for hydrogen evolution; useful in cross-coupling reactions .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 12.5 µg/ml against S. aureus, indicating potent antibacterial activity compared to standard treatments .

Case Study 2: COF Development
Research conducted on the synthesis of COFs using the compound showed promising results in gas adsorption studies. The resulting materials displayed high surface areas (>1000 m²/g) and excellent thermal stability .

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole exerts its effects depends on its application:

    In Organic Synthesis: The boron moiety acts as a Lewis acid, facilitating various catalytic processes.

    In Biological Systems: The compound can interact with biomolecules, potentially altering their function or serving as a probe for imaging.

    In Medicine: For BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group but differ in the heterocyclic core:

Compound Name Core Structure Molecular Formula CAS Number Key Applications References
Target Compound Benzoimidazole C₁₇H₂₁BN₂O₂ 1021919-38-9 OLED intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2(3H)-one Benzimidazolone C₁₃H₁₇BN₂O₃ 710348-69-9 Pharmaceuticals, sensors
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole Benzoimidazole C₂₅H₂₅BN₂O₂ 1146340-38-6 Catalysis, bioconjugation
2-(Methyl-d₃)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole Imidazole (deuterated) C₁₀H₁₄BD₃N₂O₂ 2241869-84-9 Isotopic labeling studies
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole Phenanthroimidazole C₃₃H₂₉BN₂O₂ 1228632-34-5 Optical materials, sensors

Physicochemical Properties

Property Target Compound Benzimidazolone (CAS 710348-69-9) Phenanthroimidazole (CAS 1228632-34-5)
Molecular Weight 296.17 g/mol 260.10 g/mol 496.41 g/mol
Melting Point Not reported >138°C (decomposes) Not reported
Solubility Insoluble in H₂O Soluble in DMF, DMSO Soluble in THF, chloroform
Stability Moisture-sensitive Thermally stable Photostable

Data from

Functional Differences

  • Electron-Transport Properties : The target compound’s benzoimidazole core enhances electron-deficient character, making it suitable for hole-blocking layers in OLEDs. In contrast, phenanthroimidazole derivatives exhibit extended π-conjugation, improving charge transport in optoelectronic devices .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities, particularly focusing on its applications in cancer therapy and other therapeutic areas.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 1033752-94-1

The compound features a benzimidazole core substituted with a dioxaborolane moiety, which enhances its reactivity and solubility in biological systems.

Antitumor Activity

Recent studies have indicated that compounds containing the benzimidazole scaffold exhibit significant antitumor activity. The following table summarizes key findings from various studies:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
A549 (lung)12.5Induction of apoptosis via caspase activation
K562 (leukemia)8.3Inhibition of cell proliferation and migration
PC-3 (prostate)15.0Disruption of microtubule dynamics
T47D (breast)10.0Modulation of estrogen receptor signaling

These findings suggest that the compound effectively inhibits the growth of various cancer cell lines through mechanisms such as apoptosis induction and disruption of cellular processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:

  • Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in tumor cells.
  • Microtubule Disruption : It interferes with microtubule assembly, which is critical for mitosis and cell division.
  • Receptor Modulation : The compound may influence signaling pathways involving estrogen receptors, impacting hormone-dependent cancers.

Case Study 1: Efficacy in Lung Cancer

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12.5 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration.

Case Study 2: Activity Against Leukemia

In another investigation involving K562 leukemia cells, the compound exhibited an IC50 value of 8.3 µM. The study reported significant inhibition of cell migration and proliferation, suggesting potential for therapeutic application in leukemia treatment.

Q & A

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce substituents at the benzimidazole N1 or C4 positions. For example, fluoro or nitrile groups enhance metabolic stability, while aryl extensions (e.g., phenoxymethyl-triazole) improve target binding .
  • In-Silico Screening : Use Molinspiration or SwissADME to predict logP (<5), topological polar surface area (60–90 Ų), and drug-likeness. Derivatives with ≤5 hydrogen bond donors and ≤10 acceptors typically comply with Lipinski’s rules .
  • Biological Assays : Test antiproliferative activity via MTT assays (e.g., IC₅₀ values against HeLa cells) and assess selectivity using kinase profiling panels .

How can this compound be integrated into materials science applications, such as OLEDs?

Q. Advanced

  • Polymer Design : Incorporate into donor-acceptor polymers via copolymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole). The boronate enables precise Suzuki coupling for π-conjugated backbones .
  • Thermally Activated Delayed Fluorescence (TADF) : Functionalize with acridine or phenoxazine donors to create intramolecular charge-transfer states. Optimize photoluminescence quantum yield (PLQY) by tuning the benzimidazole-boronate dihedral angle .
  • Device Fabrication : Spin-coat polymer solutions (e.g., 2 wt% in chlorobenzene) onto ITO substrates. Use atomic force microscopy (AFM) to ensure film homogeneity and minimize exciton quenching .

What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the boron atom’s electrophilicity (f⁻ ~0.45) predicts Suzuki coupling regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., dioxane vs. THF) to optimize reaction coordinates .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal Pd/ligand combinations for novel substrates .

How does steric hindrance from the tetramethyl-dioxaborolane group impact downstream reactivity?

Q. Advanced

  • Coupling Efficiency : Bulky pinacol groups slow transmetallation in Suzuki reactions. Mitigate by using PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) to reduce steric clash .
  • Crystallinity : The dioxaborolane enhances π-stacking in polymers but may reduce solubility. Balance by introducing alkoxy side chains (e.g., 2-ethylhexyl) .
  • Hydrolytic Stability : The boronate is stable in anhydrous conditions but hydrolyzes in protic solvents. Store under inert atmosphere (N₂/Ar) at 2–8°C .

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